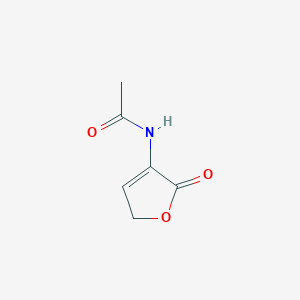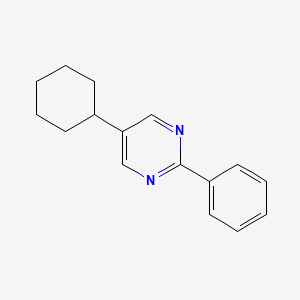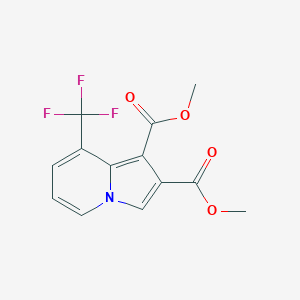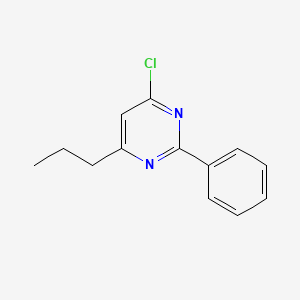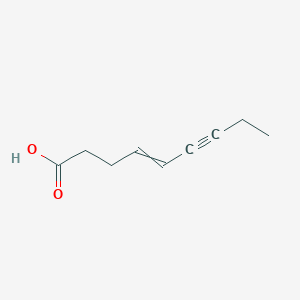![molecular formula C24H15Cl2N3O3 B14375430 1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) CAS No. 88608-83-7](/img/structure/B14375430.png)
1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is a complex organic compound known for its unique chemical structure and reactivity. This compound features multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions, particularly in the formation of polymers and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) typically involves the reaction of appropriate aromatic precursors with phosgene or other isocyanate-generating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The process involves stringent control of reaction parameters to maintain consistency and quality. The use of automated systems and real-time monitoring ensures efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Addition Reactions: The compound can participate in addition reactions with alcohols and amines, forming polyurethanes and polyureas.
Polymerization: The isocyanate groups can polymerize, leading to the formation of high-molecular-weight polymers with diverse applications.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and water. The reactions typically occur under mild to moderate temperatures, with catalysts such as tertiary amines or metal complexes to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include polyurethanes, polyureas, and various isocyanate derivatives. These products are widely used in coatings, adhesives, foams, and elastomers.
Applications De Recherche Scientifique
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is employed in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates. The pathways involved in these reactions are well-studied and form the basis for the compound’s diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but lacks the chlorine substituents, leading to different reactivity and applications.
Toluene Diisocyanate: A widely used isocyanate compound with different substitution patterns, leading to varied properties and uses.
Hexamethylene Diisocyanate: Another isocyanate compound with a different backbone, used in the production of polyurethanes and coatings.
Uniqueness
1,1’-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene) is unique due to its specific substitution pattern and the presence of multiple isocyanate groups. This structure imparts distinct reactivity and allows for the formation of specialized polymers and materials with tailored properties.
Propriétés
Numéro CAS |
88608-83-7 |
|---|---|
Formule moléculaire |
C24H15Cl2N3O3 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
1,2-bis[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C24H15Cl2N3O3/c25-21-8-2-5-17(23(21)28-14-31)10-16-4-1-7-19(12-27-13-30)20(16)11-18-6-3-9-22(26)24(18)29-15-32/h1-9H,10-12H2 |
Clé InChI |
PBFLGWCRKPTPTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)CN=C=O)CC2=C(C(=CC=C2)Cl)N=C=O)CC3=C(C(=CC=C3)Cl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


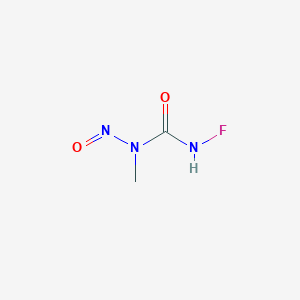
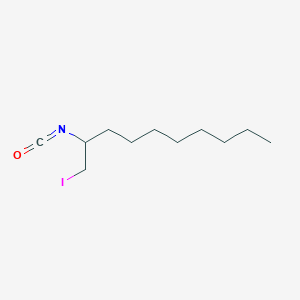
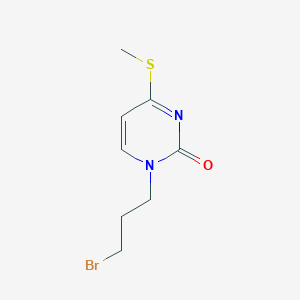
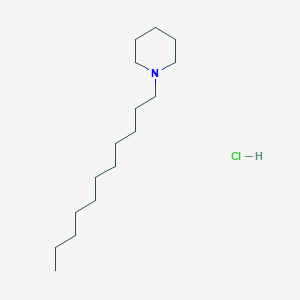

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
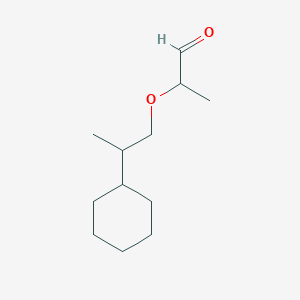
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
